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2-((Trifluoromethyl)thio)pyridin-3-amine

Cat. No.: B11758069
M. Wt: 194.18 g/mol
InChI Key: ZYNDMPSJJWWIKH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Sciences

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and chemical stability of organofluorine compounds. mdpi.com This stability is a key reason why fluorinated compounds have become integral to various sectors. In medicine, it is estimated that approximately 20-25% of all pharmaceuticals contain fluorine, including some of the most widely prescribed drugs. uni-muenster.de The presence of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes. mdpi.com Beyond pharmaceuticals, fluorinated compounds are crucial in agrochemicals, with 30-40% of such products containing fluorine. nih.gov They also find extensive applications in materials science, contributing to the development of high-performance polymers, liquid crystals, and specialty lubricants. nih.gov

The Pyridine (B92270) Moiety as a Fundamental Heterocyclic Scaffold

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. As an isostere of benzene, it is a common structural motif found in a vast array of natural products, including alkaloids and vitamins. researchoutreach.orgacs.org The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in more than 7000 drug molecules. acs.org Its nitrogen atom can act as a hydrogen bond acceptor and a base, which can improve the solubility and pharmacokinetic properties of drug candidates. researchoutreach.org The versatility of the pyridine ring allows for extensive functionalization, making it a highly adaptable building block for creating diverse and complex molecular architectures for use in pharmaceuticals, agrochemicals, and catalysis. researchoutreach.orgrsc.org

Importance of the Trifluoromethylthio (SCF3) Group in Modern Organic Synthesis

The trifluoromethylthio (SCF3) group has emerged as a functional group of significant interest in the design of modern bioactive molecules. It is one of the most lipophilic functional groups known, a property that can dramatically enhance a molecule's ability to cross cellular membranes. researchgate.net This increased lipophilicity can lead to improved pharmacokinetic profiles. Furthermore, the SCF3 group possesses strong electron-withdrawing properties, which can increase the metabolic stability of a compound by making it less susceptible to oxidative degradation in the body. researchgate.netuni.lu The unique combination of high lipophilicity and electronic effects makes the SCF3 group a valuable tool for chemists looking to fine-tune the properties of pharmaceuticals and agrochemicals. researchgate.netuni.lu

Contextualizing 2-((Trifluoromethyl)thio)pyridin-3-amine within Fluorinated Pyridine Chemistry

The compound this compound is a prime example of a molecule that combines the advantageous features of its constituent parts: a pyridine ring, a trifluoromethylthio group, and an amine substituent. The pyridine core provides a proven heterocyclic scaffold common in biologically active compounds. researchoutreach.orgnih.gov The trifluoromethylthio group at the 2-position is expected to significantly influence the molecule's electronic properties and lipophilicity. The amino group at the 3-position offers a reactive site for further chemical modification, allowing this compound to serve as a valuable intermediate in the synthesis of more complex molecules. This strategic combination of functional groups places this compound at the intersection of several important areas of chemical research, particularly in the development of novel pharmaceuticals and agrochemicals. nih.gov

Physicochemical Properties of this compound

Below is a table summarizing some of the key computed properties of a related compound, 2-(Trifluoromethyl)pyridin-3-amine, which provides insight into the general characteristics of this class of molecules.

PropertyValue
Molecular Formula C6H5F3N2
Molecular Weight 162.11 g/mol
XLogP3-AA 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Data sourced from PubChem CID 10419487. nih.gov

The development of synthetic methods for creating specifically substituted pyridines, such as those with trifluoromethyl or trifluoromethylthio groups, is an active area of research. researchgate.netnih.gov The ability to selectively introduce these groups allows chemists to explore the chemical space around this scaffold and develop new compounds with potentially enhanced biological activities. rsc.org

An in-depth analysis of the synthetic strategies for crafting this compound and its related structural motifs reveals a variety of sophisticated chemical methodologies. The construction of this molecule requires the precise installation of both a trifluoromethylthio group and an amine group onto a pyridine core. This article explores the primary synthetic routes for achieving these transformations, focusing on the introduction of the trifluoromethylthio moiety and the formation of the pyridine-3-amine framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3N2S B11758069 2-((Trifluoromethyl)thio)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)pyridin-3-amine

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-4(10)2-1-3-11-5/h1-3H,10H2

InChI Key

ZYNDMPSJJWWIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC(F)(F)F)N

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Trifluoromethyl Thio Pyridin 3 Amine

Reactions at the Amine Functionality

Acylation Reactions

The primary amine at the C-3 position can readily undergo acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding amides. This reaction is a standard transformation for primary amines. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

While specific studies on the acylation of 2-((Trifluoromethyl)thio)pyridin-3-amine are not extensively documented, the general reaction for related aminopyridines is well-established. The presence of the electron-withdrawing -SCF₃ group may decrease the nucleophilicity of the amine compared to unsubstituted 3-aminopyridine (B143674), potentially requiring slightly more forcing conditions or the use of a base to facilitate the reaction.

Table 1: Illustrative Acylation Reactions of Aminopyridines

Amine Substrate Acylating Agent Conditions Product
3-Aminopyridine Acetyl chloride Pyridine (B92270), 0°C to rt N-(pyridin-3-yl)acetamide
2-Amino-5-bromopyridine Acetic anhydride Reflux N-(5-bromopyridin-2-yl)acetamide
3-Aminopyridine Benzoyl chloride 10% NaOH, rt N-(pyridin-3-yl)benzamide

Note: The data in this table is illustrative of general acylation reactions on aminopyridines and not specific to this compound.

Alkylation Reactions

N-alkylation of the amine functionality is another expected transformation. Reactions with alkyl halides or other alkylating agents would lead to the formation of secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. As with acylation, the reactivity of the amine is influenced by the electronic effects of the ring substituents. It is common for the alkylation of 2-aminopyridines to occur under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

Multiple alkylations can occur, leading to a mixture of mono- and di-alkylated products, which can be controlled by adjusting the stoichiometry of the reactants.

Condensation Reactions Leading to Imine Formation and Related Derivatives

The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. wikipedia.orgiupac.org

These condensation reactions are fundamental in organic synthesis for creating carbon-nitrogen double bonds. wikipedia.org For instance, the condensation of aminopyridines with various carbonyl compounds is a key step in the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines. google.com The resulting imines are versatile intermediates that can be further reduced to secondary amines or used in cyclization reactions. The reaction of o-aminonitriles, for example, can lead to the formation of fused pyrimidine rings. researchgate.net

Table 2: Examples of Condensation Reactions with Amino-Heterocycles

Amine Reactant Carbonyl Reactant Conditions Product Type
2-Aminothiophenol Aromatic Aldehydes Catalyst (e.g., Zn(OAc)₂), 80°C 2-Arylbenzothiazole
3-Aminopyridine Benzaldehyde Toluene, reflux (Dean-Stark) N-Benzylidenepyridin-3-amine (Imine)
2-Amino-3-cyanopyridine Formamide Reflux Pyrido[2,3-d]pyrimidin-4-amine

Note: This table provides examples of condensation reactions involving related amino-heterocycles to illustrate the expected reactivity. google.commdpi.com

Reactions Involving the Pyridine Ring System

The reactivity of the pyridine ring in this compound towards substitution reactions is heavily influenced by the electronic properties of its substituents. The pyridine nitrogen and the -SCF₃ group are strongly deactivating, making the ring electron-deficient, while the -NH₂ group is activating.

Electrophilic Aromatic Substitution (EAS) Pathways

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com Any reaction that does occur typically requires harsh conditions and proceeds at the 3-position. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Processes

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when substituted with strong electron-withdrawing groups. nih.govchemistrysteps.com The -SCF₃ group at the 2-position of this compound is a potent activating group for SNAr reactions. mdpi.com

For a classic SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically at a position activated by the electron-withdrawing group (ortho or para). pressbooks.pubyoutube.com While the title compound itself does not possess a leaving group for a direct substitution, its structure suggests that if a leaving group were present at the 4- or 6-position, it would be highly activated towards displacement by nucleophiles. Nucleophilic aromatic substitutions are common and important reactions in medicinal and agrochemistry, often carried out on pyridines and other related heterocycles. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the rate is enhanced by the ability of the electron-withdrawing groups to stabilize this intermediate. chemistrysteps.com

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Ring Positions

The pyridine core of this compound is a viable scaffold for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. While the subject molecule itself is not pre-functionalized for direct coupling, its halogenated derivatives are expected to be excellent substrates for reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. wikipedia.orgnih.gov

The reactivity of halogenated aminopyridines in palladium-catalyzed reactions is well-documented. For instance, studies on 3-halo-2-aminopyridines have shown that they efficiently couple with a range of primary and secondary amines under palladium catalysis using specialized phosphine ligands like RuPhos and BrettPhos. nih.gov This suggests that a halogenated derivative of this compound, for example, 5-bromo-2-((trifluoromethyl)thio)pyridin-3-amine, could undergo similar C-N bond-forming reactions. The primary amino group at the 3-position can, however, present challenges, including potential chelation to the metal center or competition as a nucleophile. nih.gov

Similarly, Suzuki-Miyaura coupling could be employed to introduce new aryl or heteroaryl substituents. This reaction is a cornerstone of modern synthesis due to its broad functional group tolerance. nih.govresearchgate.net Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed reactions, offering an alternative to boronic acids that can be difficult to prepare. The success of these transformations would depend on the specific position of the leaving group (e.g., a halide) on the pyridine ring and the careful optimization of reaction conditions to manage the influence of the existing amino and trifluoromethylthio groups.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aminopyridine Scaffolds
Reaction TypeSubstrate AnalogueCoupling PartnerCatalyst System (Typical)Reference
Buchwald-Hartwig Amination3-Halo-2-aminopyridinesPrimary/Secondary AminesPd precatalysts with RuPhos or BrettPhos ligands nih.gov
Buchwald-Hartwig AminationAryl Halides2-AminopyridinesPd₂(dba)₃ / Xantphos researchgate.net
Suzuki-Miyaura CouplingAryl HalidesArylboronic AcidsPd(OAc)₂ / Phosphine Ligands researchgate.net
Suzuki-Miyaura CouplingAryl HalidesPyridine SulfinatesPd catalysts

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is known for its high lipophilicity and metabolic stability, making it a valuable substituent in medicinal and agrochemical chemistry. magtech.com.cn Its chemical reactivity is dominated by transformations at the sulfur atom.

The sulfur atom in the trifluoromethylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding trifluoromethyl sulfoxides (Ar-SOCF₃) and trifluoromethyl sulfones (Ar-SO₂CF₃). These oxidized species have distinct electronic properties and are of significant interest as synthetic intermediates. researchgate.net

Selective oxidation of aryl trifluoromethyl sulfides to sulfoxides without over-oxidation to the sulfone can be challenging. researchgate.net However, a highly effective method utilizes 30% aqueous hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). nih.gov The TFA acts as both a solvent and an activator for the H₂O₂, enabling the reaction to proceed efficiently under metal-free conditions. This system shows high selectivity for the sulfoxide, as the interaction between the resulting sulfoxide and TFA deactivates it toward further oxidation. nih.gov

For the synthesis of the corresponding sulfone, more potent oxidizing agents or different catalytic systems are typically required. Reagents such as urea-hydrogen peroxide, or catalytic systems involving niobium carbide with H₂O₂, can effectively drive the oxidation past the sulfoxide stage to the sulfone. organic-chemistry.org

Table 2: Conditions for Oxidative Transformation of Aryl Thioethers
Target ProductOxidantCatalyst/SolventKey FeaturesReference
Sulfoxide30% H₂O₂Trifluoroacetic Acid (TFA)High selectivity, metal-free, prevents over-oxidation. nih.gov
SulfoxideH₂O₂Sc(OTf)₃Catalytic, mild conditions. organic-chemistry.org
Sulfone30% H₂O₂Niobium CarbideCatalyst is recoverable and reusable. organic-chemistry.org
SulfoneUrea-Hydrogen PeroxidePhthalic Anhydride / Ethyl AcetateMetal-free, environmentally benign. organic-chemistry.org

The carbon-sulfur bond linking the trifluoromethylthio group to the pyridine ring (a C(sp²)-S bond) is generally robust and resistant to cleavage. The stability is enhanced by the strong electron-withdrawing nature of the CF₃ group. In contrast, C(sp³)-S bonds can be cleaved under various conditions, for example, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). organic-chemistry.orgmdpi.comresearchgate.net Studies have shown that the reactivity order for cleavage is C(sp³)-S > C(sp²)-S, highlighting the stability of the bond in the title compound. organic-chemistry.org

Cleavage of the C(sp²)-SCF₃ bond is uncommon but can be achieved under specific circumstances. For example, in highly electron-deficient systems such as pentafluoropyridine, the trifluoromethylthio group can be displaced by potent nucleophiles. rsc.org For a less activated ring system like that of this compound, such a reaction would likely require harsh conditions or specialized transition-metal catalysis.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the regioselectivity and efficiency of transformations involving fluorinated compounds. Both radical and ionic pathways are prominent in the chemistry of pyridine and its derivatives.

Radical reactions offer a powerful and complementary approach to functionalizing pyridine rings, often with different regiochemical outcomes compared to ionic processes. nih.gov A common strategy involves the single-electron reduction of a halopyridine to generate a pyridyl radical. This can be achieved using photoredox catalysis, which provides a mild and controlled method for radical generation. nih.gov

For a derivative of this compound, a halogen substituent (e.g., at the 5-position) could be selectively reduced by a photoexcited iridium or ruthenium catalyst to form a pyridyl radical. This radical intermediate could then engage in a variety of subsequent reactions, such as addition to electron-deficient or electron-rich olefins to forge new C-C bonds. nih.govnih.gov While direct C-H trifluoromethylation of pyridine with a trifluoromethyl radical source is known, it often suffers from a lack of regioselectivity, yielding a mixture of products. researchgate.net Therefore, pre-functionalization with a halide for controlled radical generation is a more synthetically useful approach.

Ionic mechanisms are central to many of the most important transformations of pyridines, including metal-catalyzed cross-coupling and certain C-H functionalization reactions. The Buchwald-Hartwig amination, for example, proceeds through a well-established ionic catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination steps at a palladium center. wikipedia.org

Furthermore, direct C-H functionalization of pyridine rings can proceed via ionic intermediates. A notable example is the 3-position-selective trifluoromethylation of pyridines, which operates through nucleophilic activation of the ring. chemrxiv.org In this process, the pyridine is first activated by hydrosilylation to form an N-silyl enamine intermediate. This enamine is sufficiently nucleophilic to react with an electrophilic trifluoromethylating reagent. Subsequent oxidation and rearomatization yield the 3-trifluoromethylated pyridine. researchgate.netchemrxiv.org This mechanism highlights how the inherent reactivity of the pyridine ring can be temporarily altered to achieve selective functionalization via ionic pathways, avoiding the use of highly reactive radical species.

Table of Compounds

Compound NameRole in Article
This compoundSubject of the article
5-Bromo-2-((trifluoromethyl)thio)pyridin-3-amineHypothetical substrate for cross-coupling
RuPhosPhosphine ligand for catalysis
BrettPhosPhosphine ligand for catalysis
XantphosPhosphine ligand for catalysis
Trifluoromethyl sulfoxideOxidation product
Trifluoromethyl sulfoneOxidation product
Hydrogen peroxideOxidizing agent
Trifluoroacetic acidSolvent and activator for oxidation
N-bromosuccinimide (NBS)Reagent for C-S bond cleavage
N-chlorosuccinimide (NCS)Reagent for C-S bond cleavage
PentafluoropyridineExample of an activated pyridine ring

Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Kinetics

The trifluoromethylthio (SCF₃) group at the 2-position of the pyridine ring in this compound exerts a profound influence on the molecule's reactivity, regioselectivity, and the kinetics of its chemical transformations. This influence is primarily dictated by the potent electron-withdrawing nature and significant lipophilicity of the SCF₃ moiety.

Electronic Effects on the Pyridine Ring

The electron-withdrawing properties of the trifluoromethylthio group are also known to enhance the metabolic stability of molecules by protecting adjacent bonds from enzymatic degradation. nbinno.com While specific kinetic data for this compound is not extensively documented in publicly available research, the Hammett constants for the SCF₃ group (σₚ = 0.5, σF = 0.36) provide a quantitative measure of its electron-withdrawing strength, suggesting that it will significantly slow down reactions that proceed through an electron-donating transition state, such as electrophilic aromatic substitution. acs.org

Influence on Reaction Regioselectivity

The regioselectivity of reactions involving this compound is a result of the interplay between the electron-donating amino group at the 3-position and the electron-withdrawing trifluoromethylthio group at the 2-position.

In the context of electrophilic aromatic substitution , pyridine itself is a deactivated ring system, and substitution typically occurs at the 3-position to avoid the formation of an unstable cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.comlibretexts.org In this compound, the 3-amino group is an activating, ortho-, para-directing group. However, the strong deactivating effect of the SCF₃ group at the 2-position and the pyridine nitrogen will influence the preferred site of electrophilic attack. The amino group directs electrophiles to the 4- and 6-positions. The SCF₃ group at the 2-position will deactivate the adjacent 3-position and, to a lesser extent, the 4- and 6-positions. Therefore, the ultimate regiochemical outcome of an electrophilic substitution will depend on the balance of these directing effects and the reaction conditions.

For nucleophilic aromatic substitution , the presence of the strongly electron-withdrawing SCF₃ group at the 2-position is expected to activate the pyridine ring towards attack by nucleophiles, particularly at the positions ortho and para to the activating group. However, in this specific molecule, the most likely site for nucleophilic attack would be the carbon atom bearing a suitable leaving group. In the absence of a leaving group, nucleophilic attack on the ring is less probable unless under forcing conditions.

The table below summarizes the expected directing effects of the substituents on the pyridine ring for electrophilic aromatic substitution.

SubstituentPositionElectronic EffectExpected Directing Influence (for Electrophilic Attack)
-SCF₃2Strong Electron-WithdrawingDeactivating, Meta-directing (relative to itself)
-NH₂3Strong Electron-DonatingActivating, Ortho-, Para-directing
Pyridine N1Electron-WithdrawingDeactivating, directs to 3- and 5-positions

Kinetic Implications

The kinetics of reactions involving this compound are significantly modulated by the electronic properties of the SCF₃ group.

Electrophilic Aromatic Substitution: The strong deactivation of the pyridine ring by the SCF₃ group and the pyridine nitrogen means that electrophilic substitution reactions are expected to be kinetically slow. Harsher reaction conditions, such as higher temperatures and stronger acids, may be required to overcome the high activation energy barrier for these transformations. uoanbar.edu.iq

Reactions at the Amino Group: The nucleophilicity of the 3-amino group is expected to be reduced due to the electron-withdrawing effect of the adjacent SCF₃ group and the pyridine ring. This will result in slower reaction rates for processes such as acylation, alkylation, or diazotization of the amino group when compared to a simple aminopyridine.

Nucleophilic Aromatic Substitution: Should a derivative of this compound possess a leaving group, for instance at the 6-position, the rate of nucleophilic aromatic substitution would be accelerated by the electron-withdrawing SCF₃ group. The rate of such a reaction would be significantly faster than in a corresponding pyridine derivative lacking this powerful activating group.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule. For 2-((Trifluoromethyl)thio)pyridin-3-amine, ¹H, ¹³C, and ¹⁹F NMR are the primary techniques.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the amine group.

Aromatic Protons: The pyridine ring protons would appear in the aromatic region, typically between 6.5 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, doublets of doublets) would be dictated by their positions relative to the amino and trifluoromethylthio substituents. For comparison, in 2-chloro-3-pyridinamine, the protons resonate at specific shifts that help identify their positions. chemicalbook.com Similarly, the protons in 2-(4-chlorophenyl)pyridine (B1585704) show characteristic multiplets in the aromatic region. rsc.org

Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-4~ 6.8 - 7.2d or ddInfluenced by both the amino and thioether groups.
H-5~ 7.5 - 8.0dd or tPositioned between two other protons.
H-6~ 8.0 - 8.5d or ddAdjacent to the nitrogen atom.
-NH₂Variable (broad)sChemical shift is solvent and concentration dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Pyridine Carbons: The five carbon atoms of the pyridine ring would exhibit distinct signals. The carbon attached to the trifluoromethylthio group (C-2) and the amino group (C-3) would be significantly influenced by these substituents. For instance, the carbon atoms in pyridine itself have well-defined chemical shifts. chemicalbook.com The electron-withdrawing nature of the trifluoromethyl group would cause a downfield shift for C-2, while the electron-donating amino group would cause an upfield shift for C-3.

Trifluoromethyl Carbon: The carbon of the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). This is a characteristic feature in the ¹³C NMR spectra of trifluoromethyl-containing compounds. rsc.org

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
C-2~ 145 - 155qCoupled to the three fluorine atoms.
C-3~ 130 - 140sAttached to the amino group.
C-4~ 115 - 125s
C-5~ 135 - 145s
C-6~ 140 - 150sAdjacent to the nitrogen atom.
-CF₃~ 120 - 130q (¹JCF ≈ 270-280 Hz)Large one-bond C-F coupling constant.

¹⁹F NMR is particularly informative for fluorinated compounds. The trifluoromethylthio group (-SCF₃) would give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of the -SCF₃ group attached to an aromatic ring. In related aryl trifluoromethyl thioethers, the ¹⁹F signal typically appears around -40 to -45 ppm relative to CFCl₃. nih.gov The exact chemical shift provides insight into the electronic environment of the trifluoromethyl group. rsc.org

Predicted ¹⁹F NMR Data:

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
-SCF₃~ -40 to -45sRelative to CFCl₃ standard.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary carbons (C-2 and C-3) by observing correlations from the neighboring protons. For example, the protons on C-4 would show a correlation to C-2, C-3, and C-5.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-N, C=C, C=N, and C-F bonds.

N-H Stretching: The amino group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: These vibrations would appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-F Stretching: The strong C-F stretching vibrations of the trifluoromethyl group are expected to be prominent in the 1100-1300 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ range.

Predicted FT-IR Data:

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=N Stretch (Pyridine)1550 - 1600Strong
C=C Stretch (Pyridine)1400 - 1500Strong
C-F Stretch (-CF₃)1100 - 1300Very Strong
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak-Medium

Fourier Transform Raman (FT-Raman) Spectroscopy

A detailed vibrational analysis of a related compound, 2-chloro-4-(trifluoromethyl) pyridine (2CTFMP), has been performed using DFT (Density Functional Theory) calculations, which can provide a basis for predicting the Raman spectrum of the target molecule. researchgate.net The key vibrational modes for pyridine derivatives include C-H stretching, C-C and C-N stretching within the ring, and the vibrations of the substituents.

For this compound, the FT-Raman spectrum is expected to be characterized by the following significant vibrations:

Pyridine Ring Vibrations: The C-C stretching vibrations within the pyridine ring are typically observed in the region of 1300-1600 cm⁻¹. The C-N stretching vibrations are also found in this region, often coupled with other ring modes. researchgate.net

CF₃ Group Vibrations: The trifluoromethyl group has several characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the C-F bonds are expected to appear in the 1100-1300 cm⁻¹ region.

C-S and S-CF₃ Vibrations: The C-S stretching vibration is typically weaker in Raman spectroscopy and is expected in the 600-800 cm⁻¹ range. The S-CF₃ group vibrations will also contribute to the spectrum in the lower frequency region.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to be prominent in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode usually appears around 1600 cm⁻¹.

The table below summarizes the expected FT-Raman vibrational bands for this compound based on the analysis of related compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretching3300 - 3500
C-H Stretching3000 - 3100
C=C/C=N Ring Stretching1300 - 1600
N-H Bending~1600
C-F Stretching1100 - 1300
C-S Stretching600 - 800

This table is predictive and based on data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time and its electron ionization (EI) mass spectrum.

Loss of the trifluoromethyl radical (•CF₃): This would result in a significant fragment ion.

Cleavage of the C-S bond: This could lead to fragments corresponding to the pyridinyl radical and the [SCF₃]⁺ or [SCF₃]⁻ ions.

Fragmentation of the pyridine ring: The aromatic ring can undergo characteristic cleavages, leading to smaller fragment ions. nih.gov

A related compound, 2-(Trifluoromethyl)pyridin-3-amine, has a reported GC-MS spectrum available through commercial databases, indicating the viability of this technique for this class of compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is crucial for confirming the identity of a new compound. For this compound (C₆H₅F₃N₂S), the exact mass can be calculated and compared with the experimentally determined value.

Studies on related, more complex pyridine derivatives containing trifluoromethyl groups have utilized HRMS for characterization. mdpi.com For instance, HRMS (MALDI-TOF) was used to confirm the mass of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com This demonstrates that HRMS is a suitable technique for the precise mass determination of molecules in this family.

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound would be a key value for confirmation.

IonCalculated Exact Mass
[C₆H₅F₃N₂S + H]⁺211.0202

This is a theoretical value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.

While no specific ESI-MS data for this compound has been published, studies on other substituted pyridines demonstrate the utility of this technique. researchgate.net ESI-MS/MS studies on phosphine-based ligands with a pyridine backbone show that the initial ESI spectrum primarily reveals the protonated molecule. chemicalbook.com Subsequent collision-induced dissociation (CID) can then be used to study the fragmentation pathways. For the target compound, ESI-MS would be expected to show a strong signal for the [M+H]⁺ ion.

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. The presence of the amino group (an auxochrome) and the trifluoromethylthio group will influence the position and intensity of these absorption maxima (λ_max). Generally, substituted pyridines exhibit strong absorption bands in the 200-300 nm range. The n → π* transition, which is typically weaker, may be observed as a shoulder on the longer wavelength side of the more intense π → π* bands.

The table below provides a general expectation for the UV-Vis absorption of this compound in a common solvent like ethanol (B145695) or methanol.

TransitionExpected λ_max (nm)
π → π~220 - 280
n → π~270 - 320

This table is predictive and based on general principles for substituted pyridines.

Elemental Analysis (CHN)

Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a chemical compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₆H₅F₃N₂S) to ascertain its elemental composition and confirm its identity.

While specific experimental data for this compound is not widely available in published literature, the theoretical values derived from its molecular formula provide a benchmark for its analysis. The process involves combusting a small, precisely weighed sample of the substance in an excess of oxygen. The resulting gases—carbon dioxide, water vapor, and nitrogen—are collected and measured, from which the percentages of C, H, and N in the original sample are calculated. The presence of sulfur and fluorine would require additional, separate analytical steps for their quantification.

Below is a table comparing the theoretical elemental composition of this compound with a hypothetical set of experimental results that would be considered acceptable for a high-purity sample.

ElementTheoretical Percentage (%)Experimental Percentage (Hypothetical) (%)
Carbon (C)34.2934.35
Hydrogen (H)2.402.42
Nitrogen (N)13.3313.30

Table 1. Comparison of theoretical and hypothetical experimental elemental analysis data for this compound. The close correlation between the theoretical and hypothetical experimental values would serve to confirm the elemental integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential method for determining the purity of a chemical compound by identifying the presence of any impurities, such as starting materials, by-products, or degradation products from the synthesis.

In a typical HPLC analysis for a compound like this compound, a solution of the sample is injected into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid solvent (the mobile phase) is then pumped through the column. The different components in the sample mixture interact with the stationary phase at different rates, causing them to separate as they flow through the column. A detector at the end of the column measures the separated components as they elute, generating a chromatogram. The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Specific HPLC methods, including the choice of column, mobile phase composition, flow rate, and detector wavelength, would be developed and optimized for this compound. While detailed experimental conditions and chromatograms are not publicly documented, a typical purity assessment would aim for a result exceeding 95-98%, depending on the intended application of the compound.

ParameterTypical Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity Result (Hypothetical) >98%

Table 2. A summary of typical, hypothetical HPLC conditions for the purity assessment of this compound. The purity is determined from the resulting chromatogram by comparing the area of the main compound peak to the total area of all detected peaks.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the properties of organic molecules. Such calculations would typically involve the following aspects for 2-((Trifluoromethyl)thio)pyridin-3-amine:

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the spatial relationship between the pyridine (B92270) ring, the amino group, and the trifluoromethylthio substituent. Conformational analysis would also be necessary to identify the lowest energy conformer, which is essential for subsequent calculations.

Calculation of Vibrational Frequencies and Mode Assignments

Following geometry optimization, the calculation of vibrational frequencies is performed. This analysis predicts the infrared and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The MEP surface is a visual representation of the charge distribution on a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would highlight the electron-rich regions, likely around the nitrogen atoms of the pyridine ring and the amino group, and electron-deficient regions, potentially influenced by the highly electronegative fluorine atoms of the trifluoromethyl group.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Advanced Quantum Chemical Investigations

To gain a deeper understanding of the electronic structure, more advanced calculations are often performed.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal information about hyperconjugative interactions and the stability of the molecule. For this compound, NBO analysis would quantify the delocalization of electron density and the nature of the bonds, including the C-S, S-CF3, and C-N bonds.

Sufficiently detailed scientific literature required to construct an article on "this compound" that adheres to the specified outline is not available at this time. Extensive searches for published research on this specific compound did not yield data for the requested computational and crystallographic analyses.

Searches for the compound by its name and CAS number (1153767-00-0) did not locate any specific studies detailing its Electron Localization Function (ELF), Localized Orbital Locator (LOL), Fukui functions, or Non-Linear Optical (NLO) properties. Similarly, no publications were found that presented a Hirshfeld surface analysis, or a detailed investigation of its hydrogen bonding, halogen bonding, or pi-stacking interactions.

While general methodologies for these types of analyses are well-documented for related trifluoromethylpyridine derivatives, applying such information to the subject compound would not meet the requirement of focusing solely on "this compound". nih.govresearchgate.netsphinxsai.comnih.govnih.govmdpi.com

Therefore, it is not possible to generate a scientifically accurate article that strictly follows the provided outline for "this compound" based on currently accessible information.

Elucidation of Reaction Mechanisms via Computational Pathways

The synthesis and reactivity of organofluorine compounds, particularly those incorporating the trifluoromethylthio (SCF3) group, present complex mechanistic questions that are increasingly being addressed through computational chemistry. For a molecule such as this compound, theoretical studies are invaluable for mapping out potential reaction pathways, identifying key intermediates and transition states, and understanding the energetic factors that govern reaction outcomes. While specific computational studies elucidating the reaction mechanisms for this compound are not extensively documented in public literature, we can infer the probable computational approaches and theoretical insights by examining studies on analogous systems, such as the trifluoromethylation and amination of pyridine rings, and nucleophilic substitution reactions.

Computational investigations into the reaction mechanisms involving this compound would likely employ Density Functional Theory (DFT) as a primary tool. DFT methods offer a good balance between computational cost and accuracy for systems of this size. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results, particularly for systems containing sulfur and fluorine where electron correlation and polarization effects are significant. nih.gov

A key area of investigation would be the mechanism of formation of the C-S bond between the pyridine ring and the trifluoromethylthio group. One plausible pathway is the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor. For instance, the reaction of a 2-halopyridin-3-amine with a trifluoromethylthiolate nucleophile (CF3S-) could be modeled. Computational analysis of this pathway would involve locating the Meisenheimer intermediate, which is characteristic of SNAr reactions, and the transition states leading to and from this intermediate. The calculated activation energies for these steps would reveal the rate-determining step of the reaction.

Another potential synthetic route that could be explored computationally is the electrophilic trifluoromethylthiolation of a pyridin-3-amine derivative. In this scenario, a reagent such as N-(trifluoromethylthio)phthalimide could be used. Computational modeling would focus on the energetics of the electrophilic attack on the pyridine ring, considering the directing effects of the amino group. The relative energies of attack at different positions on the ring could be calculated to explain the observed regioselectivity.

Furthermore, computational studies could shed light on the reactivity of this compound itself. For example, the mechanism of further functionalization, such as N-acylation or diazotization of the amino group, could be investigated. Theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack on the molecule and the activation barriers for these subsequent transformations.

To illustrate the type of data that would be generated from such computational studies, the following hypothetical tables are presented. These tables are based on plausible reaction coordinates for the formation of this compound via a hypothetical SNAr mechanism and a subsequent hypothetical N-acetylation reaction.

Table 1: Calculated Relative Energies for the Hypothetical Nucleophilic Aromatic Substitution (SNAr) Reaction to Form this compound

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants 2-chloro-pyridin-3-amine + CF3SNa0.0
TS1 Transition state for CF3S- attack+15.2
Intermediate Meisenheimer complex-5.8
TS2 Transition state for Cl- departure+10.5
Products This compound + NaCl-25.7

This interactive table presents hypothetical energy values for a plausible SNAr reaction pathway. The data illustrates the energetic landscape of the reaction, identifying the transition states and the stable intermediate.

Table 2: Key Geometric Parameters (in Ångstroms) of the Hypothetical Transition State (TS2) for Chloride Departure

BondBond Length (Å)
C2-S1.85
C2-Cl2.10
N1-C21.34
C2-C31.41

This interactive table provides hypothetical bond lengths for the second transition state in the SNAr mechanism. These values are critical for understanding the nature of the transition state, where the C-Cl bond is partially broken and the C-S bond is approaching its final length.

Table 3: Calculated Activation Barriers for a Hypothetical N-Acetylation Reaction of this compound

ReactantsReagentTransition State Energy (kcal/mol)
This compoundAcetic Anhydride+12.8
This compoundAcetyl Chloride+9.5

This interactive table shows a comparison of hypothetical activation barriers for the N-acetylation of the title compound using two different acetylating agents. Such data helps in selecting the optimal reaction conditions.

Role as a Versatile Synthetic Building Block

This compound is a bifunctional molecule, possessing a nucleophilic amino group and a pyridine nitrogen atom, which are positioned to facilitate a variety of chemical transformations. This arrangement makes it an ideal starting material for the construction of more complex molecular architectures.

Precursor for Diverse Complex Heterocyclic Architectures

The 2-aminopyridine core is a well-established precursor for the synthesis of a wide array of fused heterocyclic compounds. The amino group and the adjacent ring nitrogen can participate in cyclization reactions with various electrophilic partners to form five- or six-membered rings fused to the pyridine core. This reactivity is harnessed to create diverse and complex molecular scaffolds. For instance, 2-aminopyridine derivatives are known to react with reagents like α-haloketones, β-ketoesters, and dicarbonyl compounds to yield imidazo[1,2-a]pyridines, pyridopyrimidines, and other related heterocyclic systems.

While specific examples detailing the reactions of this compound are not extensively documented in publicly available literature, its structural similarity to other 2-aminopyridines suggests its utility in similar synthetic strategies. nih.govnih.govrsc.org The presence of the trifluoromethylthio group is expected to influence the reactivity of the aminopyridine core, potentially altering reaction conditions and outcomes, thereby providing access to novel fluorinated heterocyclic systems. The electron-withdrawing nature of the SCF3 group can modulate the nucleophilicity of the amino group and the basicity of the pyridine nitrogen, which are key factors in these cyclization reactions.

Table 1: Potential Heterocyclic Scaffolds from 2-Aminopyridine Derivatives

Reactant Resulting Fused Heterocycle
α-Halo Ketones Imidazo[1,2-a]pyridines researchgate.net
β-Ketoesters Pyrido[1,2-a]pyrimidinones
Malonic Esters Pyridin-2-one derivatives
Isothiocyanates Pyridothioureas

Scaffold for Combinatorial Library Synthesis and Molecular Diversification

The reactivity of the 2-aminopyridine moiety makes it a suitable scaffold for combinatorial chemistry and the generation of molecular libraries for high-throughput screening. The amino group can be readily acylated, alkylated, or used in multicomponent reactions to introduce a wide range of substituents and build molecular diversity. These libraries of related compounds are invaluable in the search for new bioactive molecules.

By utilizing this compound as the core scaffold, chemists can generate libraries of novel compounds, each bearing the unique trifluoromethylthio tag. The systematic modification at the amino group or other positions on the pyridine ring allows for a focused exploration of the chemical space around this fluorinated core. This approach facilitates the study of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery and agrochemical development.

Integration into Agrochemical Agents (General Structural Motif)

The trifluoromethylpyridine (TFMP) framework is a key structural motif in a multitude of commercial agrochemicals, including herbicides, fungicides, and insecticides. nih.govnih.gov The incorporation of trifluoromethyl groups into pesticide molecules is a well-established strategy to enhance their efficacy and metabolic stability. chigroup.site The trifluoromethylthio group (SCF3) offers similar, and in some cases superior, advantages.

Design Considerations for Next-Generation Crop Protection Agents

When designing new crop protection agents, several factors are considered, including potency, selectivity, metabolic stability, and environmental persistence. The trifluoromethylthio group positively influences several of these properties.

Lipophilicity : The SCF3 group is one of the most lipophilic functional groups, which can enhance the penetration of a molecule through the waxy cuticles of plants or the exoskeletons of insects. nbinno.comresearchgate.net This improved uptake can lead to greater efficacy at lower application rates.

Metabolic Stability : The strong carbon-fluorine bonds and the electron-withdrawing nature of the SCF3 group can protect adjacent parts of the molecule from metabolic degradation by enzymes in the target pest or in the environment. nbinno.comresearchgate.net This can lead to a longer duration of action.

Electronic Effects : The electron-withdrawing properties of the SCF3 group can modulate the electronic properties of the entire molecule, which can be crucial for its interaction with the biological target. researchgate.net

The this compound motif provides a starting point for agrochemical design that already incorporates these beneficial features.

Structural Modification Strategies for Enhanced Efficacy in Agrochemical Development

Starting from the this compound core, various structural modifications can be envisioned to optimize agrochemical activity. Structure-activity relationship (SAR) studies on trifluoromethylpyridine-containing pesticides have shown that small changes in the substitution pattern can lead to significant differences in biological activity. researchgate.net

Table 2: Potential Modifications for Agrochemical Development

Modification Site Potential Modification Desired Outcome
3-Amino Group Acylation, Sulfonylation, Urea/Thiourea formation Modulate binding to target protein, alter solubility
Pyridine Ring (positions 4, 5, 6) Introduction of halogens, alkyl, or alkoxy groups Fine-tune electronic properties and steric profile

By systematically applying these modifications, researchers can develop new agrochemical candidates with improved performance characteristics.

Significance in Medicinal Chemistry Leads (General Structural Motif)

The trifluoromethylthio group is increasingly recognized as a "super-methyl" group in medicinal chemistry, offering a unique combination of properties that can be advantageous in drug design. scilit.comnih.govmdpi.com Its high lipophilicity, metabolic stability, and electron-withdrawing character make it a valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nbinno.comnih.gov

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Routes to the Compound

A primary hurdle in the study of any novel compound is its accessibility. The development of robust and efficient synthetic pathways to 2-((Trifluoromethyl)thio)pyridin-3-amine is a critical first step for future research. Current methods for creating related trifluoromethylpyridine (TFMP) derivatives often rely on two main strategies: the chlorine/fluorine exchange from a trichloromethylpyridine precursor or the construction of the pyridine (B92270) ring using a trifluoromethyl-containing building block. nih.govresearchoutreach.org

Future synthetic research could focus on adapting these general methods or inventing entirely new ones. For instance, late-stage functionalization, a technique that introduces key groups at the end of a synthesis, could be explored. A potential route might involve the direct C-H trifluoromethylthiolation of 3-aminopyridine (B143674), although achieving regioselectivity at the 2-position would be a significant challenge. Another avenue could be the development of a novel cyclocondensation reaction using building blocks that already contain the trifluoromethylthio moiety. researchoutreach.org The goal would be to create a process that is not only high-yielding but also scalable and utilizes readily available starting materials, thereby facilitating broader investigation into the compound's properties and applications.

Table 1: Potential Synthetic Strategies for Future Investigation

StrategyDescriptionPotential AdvantagesKey Challenges
Late-Stage C-H Functionalization Direct introduction of the -SCF3 group onto a pre-formed 3-aminopyridine ring.Atom economy, reduced step count.Regioselectivity, harsh reaction conditions.
Modified Nucleophilic Aromatic Substitution (SNAr) Reacting a di-halogenated pyridine (e.g., 2-chloro-3-halopyridine) sequentially with an amine and a trifluoromethylthiolating agent.Potentially good control over isomer formation.Availability of starting materials, reaction compatibility.
Novel Cyclocondensation Building the pyridine ring from smaller fragments, with one or more containing the required functional groups. researchoutreach.orgHigh flexibility for creating derivatives.Complexity of reaction, potential for low yields.
Catalytic Cross-Coupling Palladium- or copper-catalyzed coupling of a 2-halo-pyridin-3-amine with a trifluoromethylthiol source.Mild reaction conditions, broad functional group tolerance.Catalyst cost, optimization of ligands and conditions.

Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations

The reactivity of this compound is expected to be rich and complex due to the interplay of its functional groups. The amino group can act as a nucleophile or a directing group for electrophilic aromatic substitution. The pyridine nitrogen is basic and can be protonated or alkylated. The trifluoromethylthio group is strongly electron-withdrawing, influencing the reactivity of the entire ring system.

Future research should systematically probe these reactivity profiles. For example, the amino group could be a handle for a variety of transformations, including acylation, sulfonylation, and diazotization to create new derivatives. researchgate.net Its potential as a directing group in electrophilic substitution reactions like nitration or halogenation warrants investigation. Furthermore, the development of novel chemical transformations that are unique to this specific arrangement of functional groups could lead to the discovery of new heterocyclic scaffolds. The reactivity of the C-S bond in the trifluoromethylthio group under various conditions (e.g., oxidation, reduction, or metal-catalyzed cleavage) is another area ripe for exploration. rsc.org

Table 2: Unexplored Chemical Transformations for Investigation

Reaction TypeTarget Functional GroupPotential ProductsResearch Goal
N-Arylation/Alkylation Amino GroupN-substituted derivativesCreate libraries for biological screening. mdpi.com
Electrophilic Aromatic Substitution Pyridine RingHalogenated or nitrated pyridinesModulate electronic properties and provide handles for further functionalization.
Oxidation of Sulfur Trifluoromethylthio GroupTrifluoromethylsulfinyl and -sulfonyl pyridinesInvestigate changes in biological activity and physical properties. rsc.org
Metal-Catalyzed Cross-Coupling Amino Group / Pyridine RingBiaryl or complex heterocyclic systemsBuild larger, more complex molecules for materials or pharmaceutical applications. nih.gov

Application of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful toolkit for accelerating research and reducing experimental costs. researchgate.net For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable for predicting its fundamental properties and guiding experimental design.

Future research should employ advanced computational modeling to:

Predict Molecular Geometry and Electronic Properties: Using Density Functional Theory (DFT), researchers can calculate the molecule's 3D structure, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO). researchgate.netacademie-sciences.fr This information helps in understanding its inherent reactivity and intermolecular interactions.

Simulate Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of chemical reactions. researchgate.net

Virtual Screening and QSAR: By calculating key molecular descriptors, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. ias.ac.inresearchgate.net These models can predict the potential biological activity of derivatives of this compound, allowing chemists to prioritize the synthesis of the most promising candidates for applications in medicine or agriculture.

Table 3: Computational Modeling Applications

Modeling TechniqueApplicationPredicted PropertiesBenefit
Density Functional Theory (DFT) Structure & Reactivity AnalysisMolecular geometry, vibrational frequencies, electrostatic potential, reaction pathways. researchgate.netresearchgate.netGuides synthetic efforts and explains experimental outcomes.
Time-Dependent DFT (TD-DFT) Spectroscopic PredictionUV-Vis absorption spectra. researchgate.netAids in characterization and understanding of electronic transitions.
QSAR / Molecular Docking Predictive BiologyBinding affinity to protein targets, potential for insecticidal or fungicidal activity. ias.ac.inresearchgate.netPrioritizes synthetic targets and reduces discovery costs.
ADME Prediction PharmacokineticsAbsorption, Distribution, Metabolism, and Excretion properties. ias.ac.inAssesses drug-likeness of potential pharmaceutical candidates early in development.

Expansion into Emerging Application Areas beyond Current Scopes

While the most apparent potential applications for derivatives of this compound lie within the well-established fields of agrochemicals and pharmaceuticals, future research should not be limited to these areas. nih.govresearchoutreach.org The unique electronic and physical properties imparted by the trifluoromethylthio group could make this compound a valuable building block in materials science.

Potential emerging application areas include:

Functional Materials: Derivatives could be investigated as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as novel ligands for catalysis, where the electronic properties of the pyridine ring are finely tuned by the -SCF3 and amino groups.

Polymer Chemistry: The compound could be functionalized to act as a monomer for the synthesis of specialty polymers with unique thermal, optical, or chemical resistance properties.

Chemical Probes: Appropriately modified derivatives could serve as chemical probes for studying biological systems, leveraging the 19F NMR signal of the trifluoromethyl group for imaging or binding studies.

The expansion into these novel fields depends heavily on the successful development of efficient syntheses and a thorough understanding of the compound's fundamental chemistry, highlighting the interconnectedness of all the research directions discussed.

Table 4: Potential Application Areas for Derivatives

FieldPotential Role of the CompoundKey Molecular Features
Agrochemicals Building block for novel fungicides, herbicides, or insecticides. nih.govrsc.orgTrifluoromethyl group for metabolic stability; pyridine core for biological activity.
Pharmaceuticals Scaffold for new therapeutic agents (e.g., kinase inhibitors, antibacterials). researchgate.netacs.orgAmino-pyridine for hydrogen bonding; -SCF3 for lipophilicity and binding.
Materials Science Component in organic electronic materials or specialty polymers.Tunable electronic properties, potential for high thermal stability.
Chemical Biology Core structure for developing 19F-NMR probes or bioactive small molecules.Presence of fluorine for NMR detection; functional handles for modification.

Q & A

Q. What are the common synthetic routes for 2-((trifluoromethyl)thio)pyridin-3-amine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or condensation reactions. For example:
  • Step 1 : React thioxo-1,2-dihydropyridine-3-carbonitrile with trifluoromethylthiolating agents (e.g., (CF₃S)₂) in dry acetonitrile under reflux with Et₃N as a base .
  • Step 2 : Purify intermediates using flash chromatography and confirm structures via 1^1H/13^13C NMR and ESI-MS .
  • Key Considerations : Solvent choice (e.g., CH₃CN for polar intermediates) and stoichiometric control of trifluoromethylthio reagents to avoid side reactions.

Q. How is this compound characterized in research settings?

  • Methodological Answer :
  • Spectroscopy : 1^1H NMR (δ 6.8–8.2 ppm for pyridine protons; δ 4.2–5.0 ppm for amine groups), 13^13C NMR (CF₃S group at ~125–130 ppm), and IR (N-H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 241.01 for brominated derivatives) .
  • Purity Analysis : HPLC (>95% purity) and melting point determination (e.g., 70–72°C for related analogs) .

Q. What are the known reactivity patterns of the trifluoromethylthio (-SCF₃) group in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : The -SCF₃ group is electron-withdrawing, directing electrophiles to the pyridine ring’s meta/para positions.
  • Oxidative Stability : Susceptible to oxidation under strong conditions (e.g., H₂O₂/CH₃COOH forms sulfoxide derivatives) .
  • Nucleophilic Attack : Amine group reacts with acyl chlorides or isocyanates to form amides/ureas, useful for functionalization .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound derivatives?

  • Methodological Answer :
  • Catalysis : Use Pd-catalyzed C-S coupling for regioselective trifluoromethylthiolation .
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₃CN) enhance reaction rates.
  • Temperature Control : Reflux conditions (80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition .

Q. What strategies mitigate stability issues during storage and handling?

  • Methodological Answer :
  • Storage : Protect from light and moisture (store under N₂ at 2–8°C) .
  • Degradation Pathways : Hydrolysis of -SCF₃ in acidic media; stabilize with buffered solutions (pH 6–8).
  • Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to >40°C .

Q. How do substituents on the pyridine ring influence biological or chemical properties?

  • Methodological Answer :
Substituent Impact Example (Yield/Melting Point)
Electron-withdrawing Enhances metabolic stability; e.g., -CF₃ increases logP (lipophilicity)2-((4-Bromobenzyl)thio) derivative (83% yield, 113–114°C)
Electron-donating Reduces electrophilic reactivity; e.g., -OCH₃ lowers oxidative stability2-(Allylthio) derivative (78% yield, 77–78°C)

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., prostaglandin dehydrogenase) .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO orbitals) to predict reactivity at -SCF₃ and amine sites.
  • MD Simulations : Assess stability in lipid bilayers for membrane permeability studies .

Q. How to resolve contradictions in reported spectral data for derivatives?

  • Methodological Answer :
  • Case Study : Discrepancies in 1^1H NMR shifts for 3-iodo vs. 3-bromo derivatives arise from halogen electronegativity differences. Validate via NOESY (spatial proximity) and HSQC (C-H coupling) .
  • Cross-Validation : Compare HRMS data with theoretical isotopic patterns (e.g., M+2 peaks for bromine).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.